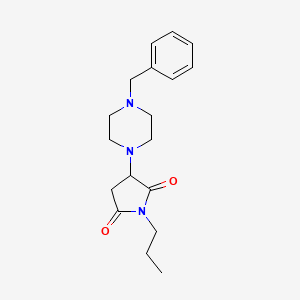

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety attached to a propylpyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the following steps:

Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-benzylpiperazine through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

Coupling with Propylpyrrolidine-2,5-dione: The benzylpiperazine intermediate is then coupled with propylpyrrolidine-2,5-dione using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the benzylpiperazine or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Aplicaciones Científicas De Investigación

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme activity.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antitumor, and neuroprotective effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Benzylpiperazine: A simpler analog that lacks the propylpyrrolidine-2,5-dione moiety.

1-Propylpyrrolidine-2,5-dione: Another analog that lacks the benzylpiperazine moiety.

N-Benzylpiperazine: A structurally related compound with similar pharmacological properties.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is unique due to the combination of the benzylpiperazine and propylpyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Actividad Biológica

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C15H19N3O, which indicates a complex structure featuring a pyrrolidine core and a piperazine moiety. The synthesis typically involves reductive amination techniques, where various substituted aromatic aldehydes are reacted with a precursor compound in the presence of reducing agents like sodium cyanoborohydride in methanol.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. In vitro studies reported its effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Significant |

| Candida albicans | Moderate |

| Aspergillus niger | Moderate |

Antiviral Activity

In addition to its antimicrobial properties, the compound has been evaluated for its antiviral activity . Studies indicate that derivatives of similar structures show moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The benzyl derivative specifically demonstrated notable activity with a cytotoxic concentration (CC50) of 92 μM in Vero cells .

The biological activity of this compound is believed to stem from its interaction with neurotransmitter systems. The compound may modulate neuronal excitability and pain perception through its effects on serotonin receptors and other neurotransmitter pathways . This suggests potential applications in treating neurological disorders.

Case Studies

Several case studies have explored the pharmacological implications of this compound:

- Antimicrobial Efficacy : A study synthesized a series of derivatives and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that modifications in the piperazine moiety significantly influenced the antibacterial potency .

- Neuropharmacological Applications : Another research effort focused on the interaction of similar compounds with neurotransmitter receptors, indicating potential therapeutic effects in conditions such as epilepsy and chronic pain management.

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Compounds containing piperazine structures are known to pose risks such as irritation and allergic reactions. Comprehensive toxicological assessments are necessary to establish safety for clinical use .

Propiedades

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBUXDPQRHNFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.